Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II)
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Overview
Description
Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is a catalyst used in Suzuki-cross coupling reactions, which involve the reaction of aromatic halides with methyliminodiacetic acid derivatives . It is also used as a catalyst for the preparation of chalcones .
Synthesis Analysis
This compound is a preformed catalyst synthesized by a group of researchers at Johnson Matthey’s Catalysis and Chiral Technologies . It is an active catalyst for various Pd catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular formula of Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) is C26H44Cl2FeP2Pd . The SMILES string representation is [Fe].Cl[Pd]Cl.CC©©P(c1cccc1)C©©C.CC©©P(c1cccc1)C©©C .Chemical Reactions Analysis
As a catalyst, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) participates in Suzuki and Heck reactions . It is also used in the preparation of (bisphosphinometallocene)-palladium(II) chloride complexes, which are used as a starting material for the Buchwald-Hartwig reaction .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 651.75 g/mol . It has a melting point of 203-208 °C and should be stored at a temperature below -20°C .Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) is in facilitating cross-coupling reactions. For instance, it has been found to be an effective catalyst for the cross-coupling reaction of secondary alkyl Grignard reagents with organic halides, leading to the formation of sec-butyl derivatives in high yields (Hayashi, Konishi, & Kumada, 1979). Additionally, it catalyzes the reaction of allylic alcohols with alkylmagnesium chlorides, producing cross-coupling products efficiently (Hayashi, Konishi, & Kumada, 1980).
Electrochemistry and Metal Complexes
The electrochemistry of related complexes has been explored, revealing insights into their oxidation behavior and the impact of ligand structure on the electrochemical properties of the metal center (Hagopian, Campbell, Golen, Rheingold, & Nataro, 2006). These findings are crucial for understanding the catalytic mechanisms and for designing new catalysts with improved efficiency and selectivity.
Carbonylation Reactions
Furthermore, Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) complexes have been applied in carbonylation reactions, such as the ethylene carbonylation in methanol and aqueous media, demonstrating their versatility and potential in industrial applications (Bianchini, Meli, Oberhauser, Parisel, Passaglia, Ciardelli, Gusev, Kalsin, & Vologdin, 2005).
Catalyst Development
The development of palladium complexes with bisphosphinometallocene ligands has shown significant promise in Buchwald–Hartwig catalysis, providing a pathway for the efficient formation of carbon-nitrogen bonds, a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and organic materials (Hagopian et al., 2006).
Future Directions
Given its effectiveness as a catalyst in various reactions, Dichloro[1,1’-bis(di-tert-butylphosphino)ferrocene]palladium(II) could continue to be a valuable tool in chemical synthesis. Its use in Suzuki and Heck reactions, as well as in the preparation of chalcones, suggests potential for further applications in the development of new chemical compounds .
properties
CAS RN |
95408-45-0 |
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Product Name |
Dichloro[1,1-bis(di-tert-butylphosphino)ferrocene]palladium(II) |
Molecular Formula |
C26H44Cl2FeP2Pd |
Molecular Weight |
651.75 |
InChI |
InChI=1S/2C13H22P.2ClH.Fe.Pd/c2*1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;;/h2*7-10H,1-6H3;2*1H;;/q;;;;;+2/p-2 |
InChI Key |
JQZFOBWXNREQLO-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.CC(C)(C)P(C1=C[CH]C=C1)C(C)(C)C.Cl[Pd]Cl.[Fe] |
solubility |
not available |
Origin of Product |
United States |
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